Technical Guide: Methyl 4-cyanobenzo[b]thiophene-2-carboxylate
Technical Guide: Methyl 4-cyanobenzo[b]thiophene-2-carboxylate
[1]
Executive Summary
Methyl 4-cyanobenzo[b]thiophene-2-carboxylate (CAS: 861218-72-6) is a specialized heterocyclic building block critical to the synthesis of advanced small-molecule therapeutics.[1] It is characterized by a benzothiophene core substituted with a methyl ester at the C2 position and a cyano (nitrile) group at the C4 position.
This scaffold is particularly valued in medicinal chemistry for its ability to access the "bay region" of the benzothiophene system (C4 position), providing a steric and electronic handle that differentiates it from the more common 5- and 6-substituted isomers. Its primary utility lies in the development of STING (Stimulator of Interferon Genes) agonists and urokinase-type plasminogen activator (uPA) inhibitors , where the rigid bicyclic framework serves to orient pharmacophores into specific protein binding pockets.
Chemical Profile & Physicochemical Properties[2][3][4][5][6]
| Property | Data |
| IUPAC Name | Methyl 4-cyanobenzo[b]thiophene-2-carboxylate |
| CAS Number | 861218-72-6 |
| Molecular Formula | C₁₁H₇NO₂S |
| Molecular Weight | 217.24 g/mol |
| Core Scaffold | Benzo[b]thiophene |
| Functional Groups | Methyl Ester (C2), Nitrile (C4) |
| Predicted LogP | ~2.5 - 2.8 |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
Synthetic Methodology
The synthesis of the 4-substituted benzothiophene core requires precise regiochemical control. Unlike 5- or 6-substituted derivatives which can often be made via direct electrophilic aromatic substitution, the 4-cyano isomer is best synthesized via a cyclization strategy starting from a pre-functionalized benzene ring to ensure the substituents are correctly placed.[1]
Primary Route: The 2-Fluoro-6-cyanobenzaldehyde Method
This protocol utilizes a nucleophilic aromatic substitution (
Reagents:
-
Precursor: 2-Fluoro-6-cyanobenzaldehyde (or 2-Nitro-6-cyanobenzaldehyde)[1]
-
Cyclizing Agent: Methyl thioglycolate (
)[1] -
Base: Potassium Carbonate (
) or Triethylamine ( ) -
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve 2-fluoro-6-cyanobenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Thiol Addition: Add methyl thioglycolate (1.1 eq) to the solution.
-
Base Activation: Slowly add anhydrous
(2.5 eq) at 0°C to control the exotherm. -
Cyclization: Heat the reaction mixture to 60–80°C. The reaction proceeds via:
-
Displacement of the fluorine atom by the thiolate anion (S-arylation).
-
Intramolecular aldol condensation between the active methylene of the thioglycolate and the aldehyde carbonyl.
-
Dehydration to aromatize the thiophene ring.
-
-
Workup: Pour the mixture into ice water. The product typically precipitates. Filter, wash with water, and recrystallize from methanol/ethyl acetate.
Mechanistic Pathway & Visualization
The following diagram illustrates the transformation logic, highlighting the origin of the C4-substituent.
Figure 1: Regioselective synthesis pathway. The C6-cyano group of the aldehyde becomes the C4-cyano group of the benzothiophene.[1]
Reactivity & Functionalization
The compound possesses two orthogonal reactive handles: the C2-Ester and the C4-Nitrile .[1]
C2-Ester Manipulations
-
Hydrolysis: Treatment with LiOH in THF/Water yields 4-cyanobenzo[b]thiophene-2-carboxylic acid .[1] This acid is the primary substrate for amide coupling reactions to attach solubilizing tails or pharmacophores.
-
Reduction: Reduction with
or DIBAL-H yields the corresponding alcohol, useful for ether synthesis.
C4-Nitrile Transformations
The C4-position is sterically crowded (peri-interaction with C3-H), which influences reaction rates.[1]
-
Tetrazole Formation: Reaction with sodium azide (
) yields a tetrazole, a bioisostere for carboxylic acids often used to improve metabolic stability. -
Hydrolysis: Controlled hydrolysis can convert the nitrile to a primary amide (
) or carboxylic acid ( ). -
Reduction: Hydrogenation (Raney Ni or Pd/C) converts the nitrile to a primary amine (
), allowing for further chain extension.
Figure 2: Divergent synthesis capabilities of the scaffold.[1]
Applications in Drug Discovery
STING Pathway Modulation
Recent patent literature (e.g., WO2019219820A1) identifies 4-substituted benzothiophenes as potent modulators of the STING (Stimulator of Interferon Genes) pathway.
-
Mechanism: The benzothiophene core mimics the lipophilic interactions of endogenous cyclic dinucleotides (CDNs) or binds to the transmembrane domain of the STING protein.
-
Role of 4-Cyano: The cyano group at C4 likely occupies a small hydrophobic pocket or engages in hydrogen bonding with backbone amides, locking the protein in an active conformation necessary for downstream interferon (IFN-β) signaling.[1]
Urokinase (uPA) Inhibition
The 4-substituted benzothiophene-2-carboxamidine class (derived from the ester/acid) has shown high selectivity for uPA over other serine proteases like trypsin or thrombin.[1]
-
Structural Logic: The 4-substituent projects into the S1' or S2 pocket of the enzyme, enhancing selectivity. The rigid benzothiophene spacer positions the C2-amidine (or similar basic group) to interact with Asp189 in the catalytic triad.
Safety & Handling Protocol
While specific toxicological data for this intermediate is limited, it should be handled as a potent chemical irritant and potential sensitizer.
-
Hazard Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle only in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester.
References
-
WO2019219820A1 : Substituted condensed thiophenes as modulators of STING. (2019). World Intellectual Property Organization.
-
PubChem Compound Summary : Methyl 4-cyanobenzo[b]thiophene-2-carboxylate.[1][2] National Center for Biotechnology Information.
- Bridges, A. J., et al. (1993). The synthesis of benzo[b]thiophenes. Comprehensive Heterocyclic Chemistry.
-
ChemicalBook : Product entry for CAS 861218-72-6.

